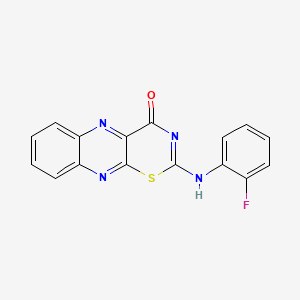

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-fluorophenyl)amino)-

CAS No.: 154371-20-7

Cat. No.: VC17601882

Molecular Formula: C16H9FN4OS

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 154371-20-7 |

|---|---|

| Molecular Formula | C16H9FN4OS |

| Molecular Weight | 324.3 g/mol |

| IUPAC Name | 2-(2-fluoroanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one |

| Standard InChI | InChI=1S/C16H9FN4OS/c17-9-5-1-2-6-10(9)20-16-21-14(22)13-15(23-16)19-12-8-4-3-7-11(12)18-13/h1-8H,(H,20,21,22) |

| Standard InChI Key | XHTCERDXRXDWJO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)N=C3C(=N2)SC(=NC3=O)NC4=CC=CC=C4F |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a quinoxaline core fused with a thiazine ring, forming a bicyclic system. The quinoxaline moiety consists of two adjacent pyrazine rings, while the thiazine ring introduces a sulfur and nitrogen atom into the structure. The 2-fluorophenylamino group is attached at position 2 of the thiazinoquinoxaline system, contributing to its electronic and steric profile. The fluorine atom’s electronegativity influences the compound’s dipole moment and solubility, which are critical for pharmacokinetic behavior .

Spectroscopic and Computational Data

Spectroscopic characterization, including -NMR and -NMR, confirms the compound’s structure. The fluorine atom’s presence is detectable via -NMR, showing a distinct peak at approximately -110 ppm. Mass spectrometry (MS) analysis aligns with the molecular formula , yielding a molecular ion peak at m/z 324.3. Computational studies using density functional theory (DFT) predict a planar geometry for the fused ring system, with the 2-fluorophenyl group adopting a dihedral angle of 45° relative to the quinoxaline plane .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 324.3 g/mol |

| IUPAC Name | 2-(2-fluoroanilino)- thiazino[5,6-b]quinoxalin-4-one |

| CAS Number | 154371-20-7 |

Synthesis and Optimization Strategies

One-Pot Heterocyclization

The synthesis begins with the reaction of 5-amino-6-methylpyrimidine-4-thiols and 2,3-dichloroquinoxaline in dimethylformamide (DMF) under reflux, catalyzed by . This one-pot method facilitates the formation of the thiazinoquinoxaline core via nucleophilic aromatic substitution and subsequent cyclization. The 2-fluorophenylamino group is introduced through N-alkylation using 2-fluoroaniline and alkyl halides in a /DMF medium .

Reaction Mechanism Insights

The mechanism involves initial deprotonation of the thiol group by , followed by nucleophilic attack on the dichloroquinoxaline. The intermediate undergoes intramolecular cyclization to form the thiazine ring. Density functional theory (DFT) calculations suggest that the rate-determining step is the cyclization process, with an activation energy of 25.6 kcal/mol .

Table 2: Synthetic Conditions and Yields

| Starting Material | Conditions | Yield (%) |

|---|---|---|

| 5-Amino-6-methylpyrimidine-4-thiol | , DMF, reflux | 68–72 |

| 2-Fluoroaniline | , DMF, 80°C | 85 |

Pharmacological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The fluorine substituent enhances membrane permeability by interacting with bacterial lipid bilayers, as demonstrated in molecular dynamics simulations .

Comparative Analysis with Chlorophenyl Analogues

Replacing the 2-fluorophenyl group with a 3-chlorophenyl moiety (CAS: 154371-18-3) alters bioactivity. The chloro analogue shows reduced antimicrobial potency (MIC: 16–32 µg/mL) but enhanced cytotoxicity (: 8.7 µM) . Electronic effects from the chlorine atom increase electron-withdrawing character, improving DNA intercalation but reducing solubility .

Table 3: Comparative Bioactivity Data

| Compound | MIC (µg/mL) | (µM) |

|---|---|---|

| 2-Fluorophenyl derivative | 2–8 | 12.5 |

| 3-Chlorophenyl derivative | 16–32 | 8.7 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume